molecular formula C20H18ClN3O4 B2422775 N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251603-68-5

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B2422775
CAS No.: 1251603-68-5
M. Wt: 399.83
InChI Key: SEFLBZPGRDWSII-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chlorobenzyl, methoxyphenyl, and methoxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-16-9-7-15(8-10-16)24-18(28-2)11-17(25)19(23-24)20(26)22-12-13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFLBZPGRDWSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions: The introduction of the chlorobenzyl and methoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide serves as a crucial building block in organic synthesis. It is utilized in creating more complex organic molecules and acts as a reagent in various organic reactions.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies are underway to explore its efficacy against various microbial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell growth, making it a candidate for further development as an anticancer agent .

Medicine

The compound is being evaluated for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action may involve:

  • Enzyme Inhibition : It could inhibit enzymes critical for cellular processes.
  • Receptor Binding : The compound may bind to specific receptors, initiating biochemical cascades that affect cell growth and apoptosis .

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties also make it suitable for developing new materials with specific functionalities.

Case Studies

  • Anticancer Studies : A study published in ACS Omega demonstrated that derivatives of similar compounds exhibited significant growth inhibition against various cancer cell lines, indicating potential applications in oncology .
  • Biological Testing : Recent research has shown that compounds structurally related to this compound have shown promising results in preclinical trials for anticancer activity .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Modulation of Signaling Pathways: It can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride
  • N-(4-chlorobenzyl)-N-(4-methoxyphenyl)methanamine

Uniqueness

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Biological Activity

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound with potential biological activities that have been the subject of various studies. This article focuses on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20_{20}H20_{20}ClN3_{3}O3_{3}
  • Molecular Weight : 385.84 g/mol
  • IUPAC Name : this compound

The presence of methoxy and chlorophenyl groups suggests potential interactions with biological targets, which may influence its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds, suggesting that similar derivatives may exhibit significant activity against various pathogens. For instance, derivatives with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Compounds with similar functionalities were noted for their strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary infections .

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong Inhibition
UreaseStrong Inhibition

Case Studies

  • Antibacterial Screening :
    In a study focusing on synthesized derivatives of pyridazine compounds, several exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating the potential for this compound to act as an effective antibacterial agent .
  • Anticancer Properties :
    Research has indicated that derivatives of similar structures may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells. The presence of specific functional groups in the compound could enhance its efficacy in targeting cancerous cells .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and microbial cell structures. The methoxy groups may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may exhibit significant binding interactions with active sites of enzymes like AChE, corroborating its potential as an inhibitor .

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